molecular formula C9H10ClNO2 B14846633 1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone

1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone

Cat. No.: B14846633
M. Wt: 199.63 g/mol
InChI Key: BHIRGIOSPXBPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone is an organic compound with the molecular formula C9H10ClNO2 This compound is characterized by a pyridine ring substituted with a chloromethyl group and a methoxy group, along with an ethanone moiety

Preparation Methods

The synthesis of 1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone typically involves the chloromethylation of aromatic compounds. One efficient method involves the use of zinc iodide as a catalyst in the presence of chlorosulfonic acid and dimethoxymethane in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This method yields the desired chloromethyl derivative in good to excellent yields. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy group and ethanone moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone can be compared with other chloromethyl-substituted aromatic compounds, such as 1-[4-(Chloromethyl)phenyl]ethanone and 1-[4-(Chloromethyl)-2-thienyl]ethanone . These compounds share similar reactivity patterns but differ in their specific substituents and overall molecular structure. The presence of the pyridine ring in this compound imparts unique electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-[4-(chloromethyl)-6-methoxypyridin-2-yl]ethanone

InChI

InChI=1S/C9H10ClNO2/c1-6(12)8-3-7(5-10)4-9(11-8)13-2/h3-4H,5H2,1-2H3

InChI Key

BHIRGIOSPXBPAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)CCl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.